Orthogonal Cross-Coupling Selectivity
2-Chloro-5-iodo-3-methylthiophene possesses two halogens with dramatically different oxidative addition rates in palladium-catalyzed cross-coupling reactions. The C–I bond is orders of magnitude more reactive than the C–Cl bond, enabling highly chemoselective sequential functionalization . In contrast, 2,5-dibromo-3-methylthiophene contains two C–Br bonds with similar reactivity, which often leads to mixtures of mono- and di-coupled products and requires stringent control of stoichiometry and reaction conditions [1].
| Evidence Dimension | Oxidative Addition Relative Rate |
|---|---|
| Target Compound Data | C–I > C–Cl |
| Comparator Or Baseline | 2,5-dibromo-3-methylthiophene (C–Br ≈ C–Br) |
| Quantified Difference | Qualitative: Orthogonal vs. comparable reactivity |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
Why This Matters
Procurement of 2-chloro-5-iodo-3-methylthiophene is essential for synthetic routes requiring predictable, stepwise functionalization; the dibromo analog does not offer the same level of control and often results in lower isolated yields of the desired mono-coupled intermediate.
- [1] Ikram, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 49. View Source
